molecular formula C19H19NO3 B13225982 Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B13225982
M. Wt: 309.4 g/mol
InChI Key: AXKAHHVMEDTOBZ-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1105190-31-5) is a tetrahydroquinoline derivative featuring a benzyl substituent at position 3 and an ethyl ester group at the same position. Its synthesis typically involves cyclization reactions, such as those mediated by BF₃·Et₂O, which promote [1,5]-hydride shifts and N-dealkylative pathways .

Properties

IUPAC Name

ethyl 3-benzyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-23-18(22)19(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)20-17(19)21/h3-11H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKAHHVMEDTOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach to Tetrahydroquinoline Synthesis

Tetrahydroquinolines are commonly synthesized through cyclization reactions involving aniline derivatives and appropriate electrophiles. A common method involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Specific Synthesis of Related Compounds

For compounds like 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, a redox-neutral method involving-hydride shift triggered N-dealkylative cyclization has been developed. This method uses BF₃·Et₂O to facilitate the formation of an iminium intermediate, which then undergoes hydrolysis to yield the desired product.

Adaptation for this compound

To synthesize this compound, one might start with a benzylated aniline derivative and an appropriate malonate or other dicarbonyl compound. The reaction could involve a cyclization step facilitated by a Lewis acid like BF₃·Et₂O, followed by hydrolysis and esterification to introduce the ethyl group.

Experimental Procedure

Given the lack of specific literature on this compound, a hypothetical procedure based on related syntheses could be proposed:

  • Starting Materials :

    • 2-(Benzylamino)benzylidene malonate or a similar precursor.
    • BF₃·Et₂O as a Lewis acid catalyst.
    • Ethanol or ethyl chloroformate for esterification.
  • Reaction Conditions :

    • Dissolve the starting material in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
    • Add BF₃·Et₂O dropwise and stir at room temperature or elevated temperatures (e.g., 60°C) for several hours.
    • Quench the reaction with water or an aqueous base solution.
    • Extract the product with an organic solvent and purify using chromatography.
  • Esterification :

    • Treat the purified product with ethanol in the presence of a catalyst (e.g., sulfuric acid or a mild base) to introduce the ethyl ester group.

Data and Research Findings

Compound Synthesis Method Yield Purity
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate -Hydride shift triggered N-dealkylative cyclization 54% High purity via flash chromatography
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives Pictet-Spengler reaction Variable Depends on purification method

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The benzyl group in the target compound distinguishes it from other tetrahydroquinoline carboxylates. Key analogues include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate No substituent at position 3 26906-40-1 219.24 Simpler structure; used as a precursor in heterocyclic synthesis
Ethyl 3-amino-6-chloro-4-hydroxy-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate Chloro, hydroxy, phenyl, and methyl groups - ~360.80* Potential bioactivity due to halogen and hydroxyl groups; studied in redox-neutral reactions
Ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate tert-Butylphenyl and methyl groups - ~379.50* Improved stereoselectivity in cyclization reactions; used in chiral axis studies
Ethyl 1-([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Biphenyl and methyl groups - ~413.50* Enhanced π-π interactions; synthesized via Buchwald-Hartwig coupling

*Calculated based on molecular formulae from referenced evidence.

Key Observations:
  • Steric Effects : Bulky substituents like tert-butylphenyl (in ) or biphenyl (in ) groups influence stereochemical outcomes during cyclization, whereas the benzyl group balances steric bulk and synthetic accessibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) alter reactivity in nucleophilic or electrophilic reactions compared to the electron-neutral benzyl group.
Reaction Efficiency:
  • The BF₃·Et₂O method (used for the target compound) offers a one-pot, two-step protocol with yields >75% , while Buchwald-Hartwig reactions require specialized catalysts and longer reaction times (~24 hours) .

Physicochemical Properties

Property Target Compound (Benzyl) Unsubstituted (CAS 26906-40-1) Biphenyl Derivative
Boiling Point (°C) Not reported 387.6 Estimated >400
Density (g/cm³) Not reported 1.198 Higher due to biphenyl group
Solubility Low in polar solvents Moderate in ether/hexane Poor in aqueous media
Stability Stable under inert conditions Sensitive to hydrolysis Enhanced by aromatic stacking

Biological Activity

Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 127018-85-3) is a compound within the quinoline family that has attracted attention for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H19NO3C_{19}H_{19}NO_3 and features a unique tetrahydroquinoline core. Its structure allows for various interactions with biological targets, which contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer effects. In cell line assays, it demonstrated cytotoxicity against various cancer cells, including breast and lung cancer cells. The compound's action is believed to be mediated through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)15.8

The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and metabolic pathways.
  • Receptor Modulation : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in target cells and leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative antibiotic .
  • Anticancer Research : A study in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

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